
BTB06584
描述
BTB06584 是一种选择性抑制剂蛋白 1 依赖性抑制剂,可抑制线粒体 F1Fo-ATPase。该化合物因其在不影响三磷酸腺苷 (ATP) 合成的同时抑制线粒体 F1Fo-ATPase 活性的能力而引人注目。 这种独特的特性使 this compound 成为科学研究中一种宝贵的工具,特别是在与线粒体功能和缺血性细胞死亡相关的研究中 .
化学反应分析
BTB06584 主要作为线粒体 F1Fo-ATPase 的抑制剂。它不会显着影响线粒体膜电位或氧气消耗。该化合物的主要反应涉及在抑制细胞呼吸后抑制 ATP 消耗。 这种抑制导致缺血性细胞死亡减少 .
科学研究应用
Cardioprotection
BTB06584 has been identified as a valuable tool in cardioprotection, particularly in ischemia-reperfusion injury scenarios.
- Mechanism of Action : The compound acts as an inhibitor of the mitochondrial F1Fo-ATPase, which plays a crucial role in ATP synthesis and hydrolysis. By selectively inhibiting this enzyme, this compound can reduce ATP consumption without compromising ATP synthesis, thus protecting cells from ischemic damage .
- Experimental Findings : In studies involving cell models subjected to ischemic conditions, this compound demonstrated a significant reduction in cell death. For example, it was shown to rescue defective hemoglobin synthesis in zebrafish mutants lacking the Atpif1a gene, indicating its potential in genetic disorders linked to mitochondrial dysfunction .
Study | Model | Findings |
---|---|---|
Ivanes et al. (2014) | Ischemic cell models | Reduced cell death and maintained ATP levels |
Grover et al. (2004) | Rat heart model | Decreased infarct size with BTB treatment |
Cancer Therapy
This compound's role extends into oncology, particularly regarding its effects on cancer cell radiosensitivity.
- Enhanced Radiosensitivity : Research indicates that pre-treatment with this compound sensitizes non-small cell lung cancer (NSCLC) cells (A549) to X-ray radiation. The compound's inhibition of ATP hydrolysis leads to a collapse of the mitochondrial membrane potential (ΔΨm), which is associated with increased apoptosis and reduced cell viability following radiation exposure .
- Experimental Evidence : In vitro studies showed that BTB treatment significantly decreased colony formation rates in irradiated A549 cells, suggesting that it enhances the effectiveness of radiotherapy by compromising cancer cell survival mechanisms.
Study | Cell Type | Radiation Dose | Effect on Survival |
---|---|---|---|
Zhang et al. (2017) | A549 NSCLC cells | 4 Gy | Colony formation reduced from 29.13% to 4.78% |
Infectious Disease Management
This compound also plays a role in understanding and potentially managing infections caused by pathogens like Legionella pneumophila.
- Inhibition of Reverse Mode Activity : Studies have demonstrated that this compound inhibits the 'reverse mode' activity of the F1Fo-ATPase during Legionella infection, which is crucial for maintaining mitochondrial function and preventing cell death in infected macrophages .
- Impact on Cell Viability : The addition of this compound during Legionella infection resulted in decreased viability of infected human macrophages, underscoring its potential as a therapeutic agent against bacterial infections that exploit mitochondrial functions for survival.
Study | Pathogen | Cell Type | Outcome |
---|---|---|---|
Ivanes et al. (2021) | Legionella pneumophila | Human macrophages | Increased apoptosis in infected cells |
作用机制
BTB06584 通过选择性抑制线粒体 F1Fo-ATPase 的活性发挥作用。这种抑制依赖于抑制剂蛋白 1 的存在。通过抑制 F1Fo-ATPase,this compound 减少了在抑制细胞呼吸后 ATP 的消耗。这种 ATP 消耗的减少有助于保持 ATP 水平和延缓缺血性细胞死亡。 该化合物的效率通过抑制剂蛋白 1 的过表达而提高,并通过沉默该蛋白而降低 .
相似化合物的比较
BTB06584 与其他抑制线粒体 F1Fo-ATPase 的化合物类似,例如 BMS199264。this compound 独特之处在于其选择性抑制 F1Fo-ATPase,而不影响 ATP 合成。这种特性使其在保持 ATP 水平至关重要的研究中特别有价值。 其他类似化合物包括那些通过基于 BMS199264 结构的化学信息学筛选鉴定的化合物 .
准备方法
BTB06584 的制备涉及基于名为 BMS199264 的化合物的结构的化学信息学筛选。该筛选过程识别出可以选择性抑制 F1Fo-ATPase 活性的潜在分子。 This compound 的合成路线和反应条件来源于该筛选过程,但关于工业生产方法的具体细节尚未公开 .
生物活性
BTB06584 is a selective inhibitor of the mitochondrial F1Fo-ATPase, a crucial enzyme in cellular energy metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by ischemia and oxidative stress. The biological activity of this compound is primarily mediated through its interaction with the endogenous inhibitor protein of the F1 subunit (IF1), which plays a significant role in regulating ATP production and consumption.
Interaction with IF1
This compound selectively inhibits the hydrolytic activity of the F1Fo-ATPase without affecting ATP synthesis. This selectivity is largely attributed to its dependence on IF1, which stabilizes the enzyme's structure under conditions where ATP hydrolysis would otherwise be wasteful. The inhibition of ATPase activity helps preserve ATP levels during ischemic conditions, thereby delaying cell death.
Experimental Findings
Research has demonstrated that this compound effectively inhibits F1Fo-ATPase activity while maintaining mitochondrial membrane potential (ΔΨm) and oxygen consumption rates. In various cell types, this compound has been shown to reduce ATP consumption during respiratory inhibition, contributing to its cardioprotective effects in ischemia/reperfusion injury models.
Key Results from Studies
Cardioprotection in Ischemia
In a study examining ischemic heart conditions, this compound was administered to isolated rat hearts subjected to ischemia. The results indicated a significant reduction in infarct size compared to controls. This cardioprotective effect is believed to stem from the compound's ability to inhibit mitochondrial ATPase activity selectively while preserving overall ATP synthesis.
Lung Injury Modulation
Another investigation focused on the effects of this compound in a dual-hit model of acute lung injury induced by ozone and bacterial lipopolysaccharide (LPS). The compound was found to significantly increase bronchoalveolar lavage (BAL) leukocyte counts and protein content while preserving cell viability. These findings suggest that this compound may serve as a therapeutic agent for managing inflammatory lung diseases by modulating neutrophil activity and enhancing cellular resilience .
属性
IUPAC Name |
[5-(benzenesulfonyl)-2-nitrophenyl] 4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO6S/c20-14-8-6-13(7-9-14)19(22)27-18-12-16(10-11-17(18)21(23)24)28(25,26)15-4-2-1-3-5-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDWKKPBLAKXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219793-45-0 | |
Record name | 219793-45-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。